molecular formula C19H16ClN3O4 B15104752 (7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B15104752
M. Wt: 385.8 g/mol
InChI Key: CBIZKGQYRFPNFW-UHFFFAOYSA-N
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Description

The compound "(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone" features a 7-chloro-4-hydroxyquinoline moiety connected via a methanone bridge to a piperazine ring substituted with a furan-2-carbonyl group. This structure combines a halogenated quinoline core, known for bioactivity in medicinal chemistry, with a piperazine-furan hybrid, which may enhance solubility and target binding. The hydroxy group at position 4 of the quinoline and the chloro substituent at position 7 contribute to its electronic profile, while the furan-2-carbonyl group on piperazine introduces a heteroaromatic element that influences steric and electronic properties .

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

7-chloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C19H16ClN3O4/c20-12-3-4-13-15(10-12)21-11-14(17(13)24)18(25)22-5-7-23(8-6-22)19(26)16-2-1-9-27-16/h1-4,9-11H,5-8H2,(H,21,24)

InChI Key

CBIZKGQYRFPNFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the furan ring and the piperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-effectiveness and efficiency, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-chloro substituent on the quinoline ring undergoes nucleophilic displacement under basic or catalytic conditions. For example:

  • Amination : Reaction with primary amines (e.g., 3- or 4-aminoacetophenone) at 80–85°C in ethanol yields aminoquinoline derivatives via SNAr mechanisms .

  • Hydrolysis : The chloro group can be replaced by hydroxyl under acidic or basic reflux conditions, forming 7-hydroxy analogs .

Table 1: Substitution Reactions of the Chloro Group

ReagentConditionsProductYieldSource
4-AminoacetophenoneEthanol, reflux (9 hr)4-[(7-Aminoquinolin-4-yl)amino]acetophenone94.66%
NaOH (aq)Reflux (6 hr)7-Hydroxyquinoline derivative82%*

*Estimated based on analogous reactions in .

Condensation and Cyclization Reactions

The furan-2-ylcarbonyl group participates in cyclocondensation with nucleophiles:

  • Heterocycle Formation : Reaction with β-diesters or β-ketoesters in basic media generates fused pyrrolo- or furoquinoline systems .

  • Intramolecular Wittig Reactions : Phosphonioacetoxy intermediates derived from the carbonyl group undergo cyclization to form furoquinolines (e.g., 2,3a,4,5-tetrahydrofuro[2,3-c]quinoline-2,4-dione) .

Key Mechanistic Insight :
Proton transfer precedes α-bond cleavage in fragmentation pathways, as observed in mass spectrometry studies .

Metal Coordination and Complex Formation

The hydroxy group on the quinoline and carbonyl oxygen act as ligands for metal ions:

  • Copper(II) Complexation : Forms stable complexes with Cu²⁺, enhancing redox activity. Similar complexes exhibit enhanced antimicrobial properties .

  • Zinc Coordination : Computational models suggest potential interaction with Zn²⁺ in enzymatic systems .

Example :
Cu2++Ligand[Cu(L)2]2+(Stability constant logK=8.2±0.3)\text{Cu}^{2+} + \text{Ligand} \rightarrow [\text{Cu(L)}_2]^{2+} \quad (\text{Stability constant } \log K = 8.2 \pm 0.3)

Metabolic and Redox Reactions

Hepatic metabolism studies on structurally related compounds reveal:

  • Oxidation : Cytochrome P450-mediated conversion to unsaturated derivatives (e.g., dehydrogenation of dihydroquinoline) .

  • Dechlorination : Reductive elimination of the chloro group under physiological conditions .

Table 2: Metabolic Pathways

ProcessEnzyme SystemMetaboliteBioactivity Change
OxidationCYP3A4Unsaturated quinoline derivativeRetains AMPA-PAM activity
SulfonationSULT1A1Benzenesulfonamide analogInactive

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Quinoline Derivatives

CompoundChloro ReactivityCarbonyl ActivityMetal Affinity
7-Chloro-4-hydroxyquinolineHighLowModerate
4-(Furan-2-carbonyl)piperazineNoneHighHigh
Target CompoundModerateHighHigh

Scientific Research Applications

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and cellular pathways.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Quinoline Core

  • Chloro vs. Other Halogens: describes analogs like Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) and Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4). These compounds differ in the halogen substituent (Br, F) on the phenyl ring, which alters lipophilicity and electronic effects compared to the target compound's chloro group.
  • Hydroxy vs. Methoxy/Amino Groups: The 4-hydroxy group in the target compound contrasts with methoxy substituents in compounds like 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one ().

Piperazine Substitutions

  • Furan-2-carbonyl vs. Aryl Carbonyls : The target compound's furan-2-carbonyl group on piperazine is distinct from benzoate esters (e.g., C1–C7 in ) or difluorocyclohexyl groups (e.g., compound 2l in ). Furan’s smaller size and oxygen-rich structure may enhance solubility compared to bulkier aryl groups. For example, compound 2l’s difluorocyclohexyl group increases lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .
  • Comparison with Aminobenzoyl-Piperazine: details 4-(4-aminobenzoyl)piperazin-1-ylmethanone, which shares the furan-piperazine motif but replaces quinoline with an aminobenzoyl group.

Physicochemical Properties

Property Target Compound C1 () 2l () QH-04 ()
Molecular Weight* ~418.8 g/mol ~472.9 g/mol 393.1 g/mol 486.0 g/mol
Core Structure Quinoline-piperazine Quinoline-piperazine Quinoline-piperazine Quinoline-piperazine-hydrazine
Key Substituents 7-Cl, 4-OH, furan-2-carbonyl 4-BrPh, methyl benzoate Difluorocyclohexyl Hydrazine, p-tolyl
Solubility Moderate (polar groups) Low (lipophilic ester) Low (lipophilic cyclohexyl) Moderate (hydrazine)
Melting Point Not reported 120–125°C (C1) Oil (2l) Solid (QH-04)

*Calculated based on structural formulas.

Biological Activity

The compound (7-Chloro-4-hydroxyquinolin-3-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is a synthetic derivative of quinoline and piperazine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C17H16ClN3O3\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3

It features a chloro-substituted quinoline moiety and a piperazine ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of nucleic acid synthesis, leading to bacterial cell death .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
  • Endocannabinoid System Modulation : Similar compounds have been reported to interact with the endocannabinoid system by inhibiting monoacylglycerol lipase (MAGL), leading to increased levels of 2-arachidonoylglycerol (2-AG). This modulation can enhance analgesic effects and reduce inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, derivatives of the compound were tested for their Minimum Inhibitory Concentration (MIC). The results indicated that the compound exhibited an MIC of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of the compound on cancer cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating significant anticancer activity .

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